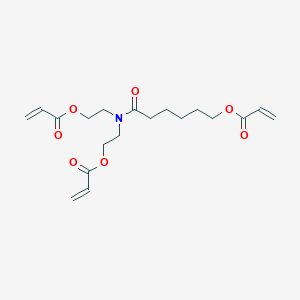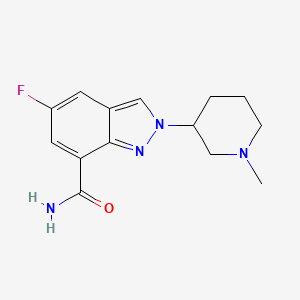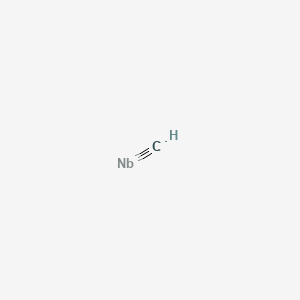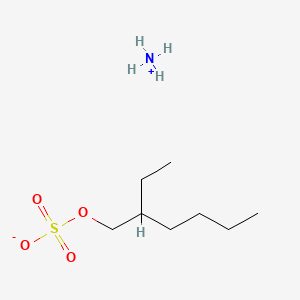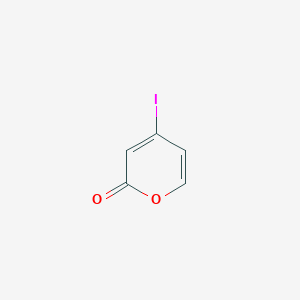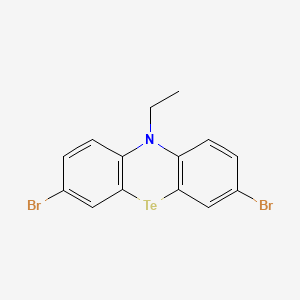
10H-Phenotellurazine, 3,7-dibromo-10-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromo-10-ethyl-phenotellurazine: is a heterocyclic compound that contains tellurium, bromine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dibromo-10-ethyl-phenotellurazine typically involves the bromination of 10-ethyl-phenotellurazine. The reaction is carried out by adding bromine to a solution of 10-ethyl-phenotellurazine in an appropriate solvent, such as acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 3 and 7 positions of the phenotellurazine ring .
Industrial Production Methods: Industrial production of 3,7-dibromo-10-ethyl-phenotellurazine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dibromo-10-ethyl-phenotellurazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The bromine atoms at the 3 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of phenotellurazine.
Reduction: Lower oxidation state derivatives of phenotellurazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,7-Dibromo-10-ethyl-phenotellurazine is used as a precursor for the synthesis of other tellurium-containing compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: The compound’s potential biological activity is of interest in the study of tellurium-based drugs and their mechanisms of action. It may serve as a lead compound for the development of new therapeutic agents .
Medicine: Research into the medicinal properties of 3,7-dibromo-10-ethyl-phenotellurazine includes its potential use as an anticancer agent, antimicrobial agent, and in other therapeutic applications .
Industry: In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism by which 3,7-dibromo-10-ethyl-phenotellurazine exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
- 3,7-Dibromo-10-methyl-phenotellurazine
- 3,7-Dibromo-10-propyl-phenotellurazine
- 3,7-Dibromo-10-isopropyl-phenotellurazine
Comparison: 3,7-Dibromo-10-ethyl-phenotellurazine is unique due to its ethyl group at the 10 position, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and isopropyl analogs, the ethyl derivative may exhibit different physical properties, such as solubility and stability, as well as distinct biological effects.
Properties
CAS No. |
98326-29-5 |
|---|---|
Molecular Formula |
C14H11Br2NTe |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
3,7-dibromo-10-ethylphenotellurazine |
InChI |
InChI=1S/C14H11Br2NTe/c1-2-17-11-5-3-9(15)7-13(11)18-14-8-10(16)4-6-12(14)17/h3-8H,2H2,1H3 |
InChI Key |
GJEJOTBFZAANEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)[Te]C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


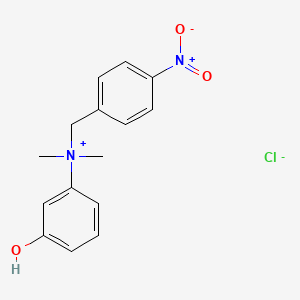

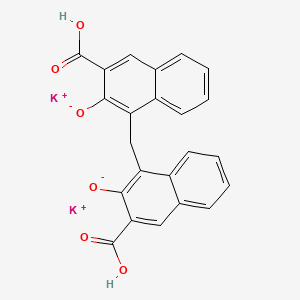


![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
